Boc-(R)-alpha-(2-thiophenylmethyl)-proline
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Overview
Description
Boc-®-alpha-(2-thiophenylmethyl)-proline is a compound that belongs to the class of proline derivatives. It is characterized by the presence of a thiophene ring attached to the alpha carbon of the proline moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-thiophenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-proline.
Formation of the Thiophene Derivative: The thiophene ring is introduced by reacting Boc-proline with a thiophene derivative, such as 2-thiophenylmethyl bromide, under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of Boc-®-alpha-(2-thiophenylmethyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(2-thiophenylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include trifluoroacetic acid (TFA) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or iodine (I2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected proline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Boc-®-alpha-(2-thiophenylmethyl)-proline has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-thiophenylmethyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The thiophene ring can interact with biological molecules through π-π interactions and hydrogen bonding, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Boc-®-alpha-(2-furylmethyl)-proline: Similar structure but with a furan ring instead of a thiophene ring.
Boc-®-alpha-(2-pyridylmethyl)-proline: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Boc-®-alpha-(2-thiophenylmethyl)-proline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying its interactions with biological systems.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQQTCCFAWKHK-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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